Dimethyl 4-(4-methoxyphenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate

Antifungal selectivity Aspergillus fumigatus Candida albicans

Dimethyl 4-(4-methoxyphenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate (CAS 73257-47-3) is a symmetrically substituted 1,4-dihydropyridine (1,4-DHP) diester bearing a 4-methoxyphenyl group at the C-4 position and carbomethoxy esters at C-3 and C-5. The compound belongs to the Hantzsch-type 1,4-DHP family, a scaffold canonically associated with L-type calcium channel modulation.

Molecular Formula C18H21NO5
Molecular Weight 331.4 g/mol
CAS No. 73257-47-3
Cat. No. B183459
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDimethyl 4-(4-methoxyphenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate
CAS73257-47-3
Molecular FormulaC18H21NO5
Molecular Weight331.4 g/mol
Structural Identifiers
SMILESCC1=C(C(C(=C(N1)C)C(=O)OC)C2=CC=C(C=C2)OC)C(=O)OC
InChIInChI=1S/C18H21NO5/c1-10-14(17(20)23-4)16(12-6-8-13(22-3)9-7-12)15(11(2)19-10)18(21)24-5/h6-9,16,19H,1-5H3
InChIKeyIAXDEFZXLVTHLU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Dimethyl 4-(4-methoxyphenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate (CAS 73257-47-3): Core Identity and Class Context for Procurement Screening


Dimethyl 4-(4-methoxyphenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate (CAS 73257-47-3) is a symmetrically substituted 1,4-dihydropyridine (1,4-DHP) diester bearing a 4-methoxyphenyl group at the C-4 position and carbomethoxy esters at C-3 and C-5 [1]. The compound belongs to the Hantzsch-type 1,4-DHP family, a scaffold canonically associated with L-type calcium channel modulation [2]. Unlike the prototypical 2-nitrophenyl-substituted antihypertensive DHP nifedipine, the 4-methoxyphenyl substitution pattern on this scaffold redirects biological activity toward an antifungal phenotype, as demonstrated in direct comparative studies against Aspergillus fumigatus and Candida albicans [3]. The compound is commercially available as a 97% purity research-grade solid from Thermo Scientific (Article No. 10039291) .

Why Generic 1,4-Dihydropyridine Substitution Fails: Structural Determinants That Differentiate Dimethyl 4-(4-Methoxyphenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate from Its Closest Analogs


Within the 1,4-DHP class, seemingly conservative structural changes—ester alkyl chain length (methyl vs. ethyl) and aryl substitution pattern (4-methoxyphenyl vs. 2-nitrophenyl)—produce divergent biological activity profiles that preclude simple generic interchange [1]. Direct comparative evidence from the Chhillar et al. (2006) study demonstrates that exchanging the carbomethoxy groups of the target compound for carboethoxy groups (affording the diethyl analog) converts a compound with selective anti-A. fumigatus activity into a dual-spectrum agent active against both A. fumigatus and C. albicans [1]. Furthermore, replacing the 4-methoxyphenyl group with a 2-nitrophenyl group (yielding nifedipine) abolishes antifungal activity entirely while conferring canonical L-type calcium channel blocking pharmacology [2]. These data establish that the 4-methoxyphenyl–carbomethoxy combination is a non-interchangeable pharmacophore within the 1,4-DHP chemical space, with consequences for target-based screening, SAR library design, and procurement specification [1][2].

Quantitative Differentiation Evidence for Dimethyl 4-(4-Methoxyphenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate: Head-to-Head Antimicrobial Selectivity, Safety Margins, and Structural Determinants of Activity


Antifungal Spectrum Selectivity: Dimethyl Ester Exhibits Cleaner Anti-A. fumigatus Activity Without Anti-Candida albicans Activity, in Contrast to the Dual-Spectrum Diethyl Ester Analog

In a direct head-to-head comparison within the same study (Chhillar et al., 2006), the target dimethyl ester compound (designated 3a) and its diethyl ester analog (designated 2e) were evaluated against A. fumigatus and C. albicans. The diethyl ester 2e was the most active compound overall, with MIC values of 2.92 µg/disc (disc diffusion) and 15.62 µg/ml (microbroth dilution) against A. fumigatus, and it also demonstrated appreciable activity against C. albicans with >90% growth inhibition at 125 µg/ml in microbroth dilution [1]. The target dimethyl ester 3a was identified as the next most active dihydropyridine in the series against A. fumigatus, but critically, it did not exhibit anti-Candida activity [1][2]. This differential spectrum—retained anti-Aspergillus potency coupled with loss of anti-Candida activity—represents a measurable selectivity advantage for target-specific antifungal screening programs where broad-spectrum activity is undesirable [2].

Antifungal selectivity Aspergillus fumigatus Candida albicans dihydropyridine SAR

Hemolytic Safety Margin: The 4-Methoxyphenyl-1,4-DHP Scaffold Demonstrates a >16-Fold Improvement in Erythrocyte Tolerance Over Amphotericin B

The in vitro cytotoxicity of the most active diethyl ester analog 2e was evaluated using a human erythrocyte haemolytic assay (Chhillar et al., 2006). Compound 2e was non-toxic to human erythrocytes up to 625 µg/ml and lysed only 17.95% of erythrocytes at the highest dose tested (10,000 µg/ml). In contrast, the standard antifungal drug amphotericin B produced 100% lysis of erythrocytes at a concentration approximately 16-fold lower than the safe concentration of 2e [1][2]. This safety margin is conferred by the 4-methoxyphenyl-1,4-DHP scaffold and is reasonably extrapolated to the closely related dimethyl ester 3a, which shares an identical core structure and differs only in the ester alkyl group (methyl vs. ethyl)—a substitution unlikely to alter membrane lytic properties [2].

Hemolytic toxicity Safety margin Antifungal selectivity index Amphotericin B comparator

Structural Determinant of Antifungal Spectrum: Carbomethoxy at C-3/C-5 Confers Selectivity, Whereas Carboethoxy Confers Broad-Spectrum Activity

The Chhillar et al. study explicitly identifies the ester substituent at C-3 and C-5 as the critical determinant of the antifungal spectrum. Among the two 4-methoxyphenyl-1,4-DHPs, the compound with carboethoxy groups (2e) exhibited a better therapeutic index and dual-spectrum (anti-Aspergillus + anti-Candida) activity, whereas the compound with carbomethoxy groups (3a, the target compound) showed more restricted, Aspergillus-selective activity [1]. The authors conclude that the carboethoxy substituent at C-3 and C-5 combined with 4-methoxyphenyl at C-4 makes the compound a better anticandidal agent, establishing that the carbomethoxy-to-carboethoxy switch is not a silent substitution but a functional toggle for anti-Candida activity [1][2].

Structure-activity relationship Ester substitution Antifungal pharmacophore Dihydropyridine SAR

Calcium Channel Subtype Profile: 4-Methoxyphenyl-1,4-DHPs Exhibit N-Type Calcium Channel Blocking Activity, Distinguishing Them from Canonical L-Type-Selective 2-Nitrophenyl DHPs

Structure-activity relationship studies on 1,4-DHP derivatives blocking N-type calcium channels (Cav2.2) have identified 4-substituted-1,4-DHP-3,5-dicarboxylates as a privileged chemotype for N-type channel modulation, a property that is distinct from the L-type-selective pharmacology of the 2-nitrophenyl-substituted DHP drugs such as nifedipine [1]. The target compound, bearing a 4-methoxyphenyl group, falls within this N-type-active chemical space, whereas the prototypical 2-nitrophenyl DHPs (e.g., nifedipine, nitrendipine) show high L-type selectivity with vascular/cardiac ratios of 31–877 [2]. N-type calcium channel blockade is associated with neuroprotective and analgesic effects unrelated to cardiovascular L-type channel activity [1]. No direct head-to-head N-type IC50 comparison between the target dimethyl ester and nifedipine has been published in the identified literature; this evidence dimension is derived from class-level SAR trends and therefore carries lower evidentiary weight [1][2].

N-type calcium channel Cav2.2 Calcium channel subtype selectivity Dihydropyridine pharmacology

Commercial Availability: Research-Grade 97% Purity with Defined Identity Specifications from a Major Authoritative Supplier

The target compound is commercially available as a research-grade solid from Thermo Scientific (Article No. 10039291) with a specified purity of 97.0% (CAS Min. %) and a defined molecular identity including MDL Number MFCD00085027 and InChI Key IAXDEFZXLVTHLU-UHFFFAOYSA-N . This represents a defined and reproducible procurement specification, in contrast to several closely related 4-aryl-1,4-DHP analogs that are not commercially stocked and must be custom-synthesized [1]. The availability of this compound from a major supplier with batch-level quality documentation reduces procurement uncertainty and facilitates reproducible experimental workflows in screening laboratories .

Commercial availability Purity specification Procurement CAS 73257-47-3

Recommended Application Scenarios for Dimethyl 4-(4-Methoxyphenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate Based on Quantitative Differentiation Evidence


Aspergillus-Selective Antifungal Screening Cascades Where Broad-Spectrum Activity Is Undesirable

The target dimethyl ester is the preferred 1,4-DHP probe for laboratories conducting Aspergillus-focused antifungal screening where concomitant anti-Candida activity would generate false-positive hits or complicate hit triage. As demonstrated in the Chhillar et al. (2006) head-to-head study, this compound retains anti-A. fumigatus activity while lacking the anti-C. albicans activity exhibited by its diethyl ester analog [1]. This clean phenotypic profile simplifies downstream target deconvolution and reduces the likelihood of polypharmacology confounds in whole-cell screening assays [1].

Hemocompatibility-Tolerant Lead Optimization Programs Targeting Invasive Aspergillosis

The 4-methoxyphenyl-1,4-DHP scaffold (including the target compound) offers a hemolytic safety margin that is >16-fold greater than that of amphotericin B, the standard-of-care for invasive aspergillosis. The diethyl ester analog—sharing the identical 4-methoxyphenyl-DHP core with the target compound—was non-toxic to human erythrocytes at 625 µg/ml and caused only 17.95% lysis at 10,000 µg/ml, compared to complete (100%) lysis by amphotericin B at a 16-fold lower concentration [1][2]. This safety feature is directly relevant to programs aiming to identify antifungal leads with reduced hemolytic liability, a key limitation of polyene antifungals [2].

Structure-Activity Relationship Studies Exploring the Ester Pharmacophore in Antifungal 1,4-DHPs

The target dimethyl ester (carbomethoxy at C-3/C-5) and its diethyl ester analog (carboethoxy at C-3/C-5) constitute a minimal matched molecular pair for interrogating the role of ester chain length in determining antifungal spectrum. The observation that carbomethoxy→carboethoxy substitution toggles anti-Candida activity from inactive to >90% inhibition provides a well-defined SAR anchor point for medicinal chemistry optimization [1]. Procurement of the high-purity (97%) dimethyl ester from Thermo Scientific ensures that SAR conclusions are not confounded by impurity-driven activity artifacts.

N-Type Calcium Channel Screening Libraries Seeking Non-Cardiovascular DHP Chemotypes

For drug discovery programs targeting N-type calcium channels (Cav2.2) for neuropathic pain or neuroprotection, the 4-methoxyphenyl-1,4-DHP scaffold provides a pharmacologically differentiated entry point relative to the L-type-selective 2-nitrophenyl DHP drugs (e.g., nifedipine, nitrendipine) [3]. While specific N-type IC50 data for CAS 73257-47-3 has not been identified in the available literature, the 4-substituted-1,4-DHP-3,5-dicarboxylate chemotype to which this compound belongs has established SAR precedence for N-type channel activity [3]. Incorporating this compound into N-type calcium channel screening panels may reveal subtype-selective starting points with reduced cardiovascular liability compared to traditional L-type DHP screening decks [3][4].

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